2-(4-Ethylbenzamido)thiophene-3-carboxylic acid
Overview
Description
2-(4-Ethylbenzamido)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C14H13NO3S and a molecular weight of 275.32 g/mol It is characterized by the presence of a thiophene ring substituted with an ethylbenzamido group and a carboxylic acid group
Preparation Methods
The synthesis of 2-(4-Ethylbenzamido)thiophene-3-carboxylic acid typically involves the reaction of 4-ethylbenzoic acid with thiophene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
2-(4-Ethylbenzamido)thiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the carboxylic acid group results in the corresponding alcohol .
Scientific Research Applications
2-(4-Ethylbenzamido)thiophene-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Ethylbenzamido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in the inflammatory response . The compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes .
Comparison with Similar Compounds
2-(4-Ethylbenzamido)thiophene-3-carboxylic acid can be compared with other similar compounds, such as:
2-(4-Methylbenzamido)thiophene-3-carboxylic acid: This compound has a similar structure but with a methyl group instead of an ethyl group.
2-(4-Chlorobenzamido)thiophene-3-carboxylic acid: The presence of a chlorine atom in place of the ethyl group can significantly alter the compound’s electronic properties and reactivity.
2-(4-Nitrobenzamido)thiophene-3-carboxylic acid:
Properties
IUPAC Name |
2-[(4-ethylbenzoyl)amino]thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-9-3-5-10(6-4-9)12(16)15-13-11(14(17)18)7-8-19-13/h3-8H,2H2,1H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGZVYBIMPTIKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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